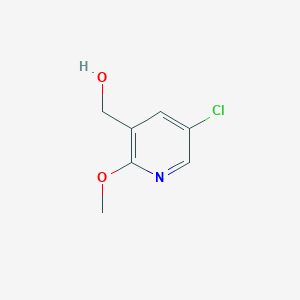

(5-Chloro-2-methoxypyridin-3-yl)methanol

Descripción

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Chemical Sciences

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of paramount importance in the chemical sciences. The pyridine ring is a fundamental structural unit found in numerous natural products, including alkaloids, vitamins like niacin and pyridoxine, and essential coenzymes. mdpi.com In the realm of advanced organic synthesis, pyridine derivatives are indispensable precursors and intermediates for the construction of complex molecular architectures. acs.org

The versatility of the pyridine scaffold is evident in its widespread applications across various scientific disciplines:

Medicinal Chemistry: Pyridine derivatives are a privileged scaffold in drug discovery, present in a significant number of FDA-approved pharmaceuticals. crescentchemical.com Their ability to form hydrogen bonds, act as bioisosteres for other functional groups, and their favorable solubility and stability properties make them ideal for designing therapeutic agents. mdpi.com Drugs containing the pyridine moiety are used to treat a wide range of diseases, including cancer, viral infections, and inflammatory conditions. ed.ac.uksigmaaldrich.com

Materials Science: The unique electronic properties of the pyridine ring make its derivatives valuable components in the development of advanced materials. nih.gov They are utilized in the synthesis of organic light-emitting diodes (OLEDs), fluorescent sensors for cation detection, and other functional materials with tailored optical and electronic characteristics. google.com

Agrochemicals: The biological activity of pyridine derivatives extends to agriculture, where they are integral to the formulation of herbicides, insecticides, and fungicides.

The reactivity of the pyridine ring can be finely tuned through the introduction of various substituents, allowing chemists to control its electronic and steric properties for specific synthetic transformations. acs.org This adaptability has cemented the role of pyridine derivatives as foundational components in both academic research and industrial applications.

Overview of Halogenated and Alkoxylated Pyridines as Essential Chemical Building Blocks

The strategic functionalization of the pyridine ring with halogen and alkoxy groups significantly enhances its utility as a chemical building block. These substituents not only influence the reactivity of the pyridine core but also provide handles for further chemical modifications, enabling the synthesis of diverse and complex molecules.

Halogenated Pyridines , particularly those containing chlorine and bromine, are highly valued intermediates in organic synthesis. The presence of a halogen atom on the pyridine ring offers several advantages:

Enhanced Reactivity: Halogen substituents activate the pyridine ring for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles.

Cross-Coupling Reactions: The carbon-halogen bond serves as a key reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. ed.ac.uk These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, which is crucial for building molecular complexity. ed.ac.uk

Modulation of Physicochemical Properties: The introduction of halogens can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, which is of particular importance in drug design.

Alkoxylated Pyridines , such as those containing a methoxy (B1213986) group, also play a crucial role as building blocks in synthesis:

Directing Groups: Alkoxy groups can influence the regioselectivity of subsequent reactions on the pyridine ring.

Modification of Basicity: A 2-methoxy group, for instance, can reduce the basicity of the pyridine nitrogen due to its electron-withdrawing inductive effect. nih.gov This can be advantageous in certain synthetic sequences where a less basic nitrogen is required.

Synthetic Surrogates: Methoxypyridines can serve as synthetic precursors to other functional groups, such as pyridones, which are also important in medicinal chemistry. nih.gov

The combination of both halogen and alkoxy substituents on a single pyridine ring, as seen in (5-Chloro-2-methoxypyridin-3-yl)methanol, creates a multifunctional building block with distinct reactive sites, offering chemists a versatile tool for the construction of highly substituted pyridine derivatives.

Research Context and Current Relevance of this compound

This compound, with its specific arrangement of a chloro, a methoxy, and a hydroxymethyl group, is recognized as a specialized chemical building block available for use in research and development. Its structural features suggest its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and agrochemical research.

The key attributes of this compound as a building block include:

A chlorine atom at the 5-position, which can be utilized for cross-coupling reactions or nucleophilic substitutions to introduce further molecular diversity.

A methoxy group at the 2-position, which influences the electronic nature of the pyridine ring and can be a precursor to a pyridone moiety.

A methanol (B129727) (hydroxymethyl) group at the 3-position, which offers a site for oxidation to an aldehyde or carboxylic acid, or for conversion into other functional groups such as halides or amines, thereby enabling chain extension or the introduction of new pharmacophores.

While this compound is commercially available, indicating its utility in chemical synthesis, detailed research findings on its specific applications in the synthesis of high-profile compounds are not extensively documented in publicly available scientific literature. Its structural relative, 5-chloro-2-methoxynicotinic acid, has been noted as an intermediate in the synthesis of oral hypoglycemic agents. This suggests that pyridine scaffolds with this substitution pattern are of interest in medicinal chemistry.

The current relevance of this compound lies in its potential as a starting material for the synthesis of novel, highly substituted pyridine derivatives. Researchers in drug discovery and materials science can utilize this compound to create libraries of new molecules for biological screening or for the development of new materials with specific properties. Its availability from various chemical suppliers facilitates its use in early-stage discovery research.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 351410-46-3 |

| Molecular Formula | C₇H₈ClNO₂ |

| Molecular Weight | 173.60 g/mol |

| Appearance | Solid |

Structure

3D Structure

Propiedades

IUPAC Name |

(5-chloro-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCJHBHRJBFNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627553 | |

| Record name | (5-Chloro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351410-46-3 | |

| Record name | (5-Chloro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 5 Chloro 2 Methoxypyridin 3 Yl Methanol

Precursor Synthesis and Directed Functionalization Strategies

The assembly of the specifically substituted pyridine (B92270) core is the foundational challenge in synthesizing the target molecule. Chemists have developed various approaches starting from readily available pyridine scaffolds and employing directed functionalization, where existing substituents guide the position of incoming groups.

The journey towards (5-Chloro-2-methoxypyridin-3-yl)methanol often commences with simpler, commercially available pyridine derivatives. These starting materials undergo a series of transformations to install the necessary chloro, methoxy (B1213986), and hydroxymethyl groups in the correct positions.

One plausible precursor is 2,5-dimethoxypyridine . pharmaffiliates.comchemicalbook.com This starting material already contains the C2-methoxy group and a methoxy group at C5 that can be chemically altered. A synthetic sequence could involve selective demethylation and subsequent chlorination at the 5-position. Functionalization at the C3 position would then be required to introduce the hydroxymethyl group.

Alternatively, a more highly functionalized precursor like 3-Bromo-5-chloro-2-methoxypyridine can serve as a key intermediate. innospk.comsigmaaldrich.com This compound possesses the final C2, C5, and C3 substitution pattern, with a bromine atom at the C3 position acting as a handle for introducing the hydroxymethyl group. The synthesis of this intermediate itself is a critical step, often involving regioselective halogenation of a 5-chloro-2-methoxypyridine (B1587985) precursor. The bromine at the C3 position can be converted to the desired hydroxymethyl group through metal-catalyzed cross-coupling reactions or via an organometallic intermediate.

The choice of starting material and synthetic route depends on factors like commercial availability, cost, and the efficiency of the subsequent transformation steps.

Table 1: Comparison of Potential Precursors for this compound Synthesis

| Precursor | Key Features | Potential Next Steps |

|---|---|---|

| 2,5-Dimethoxypyridine | Contains C2-methoxy group. biosynth.com | Selective C5-demethylation, chlorination, C3-functionalization. |

| 3-Bromo-5-chloro-2-methoxypyridine | Contains the correct C2, C3, and C5 substituents. fishersci.comchemicalbook.com | Halogen-metal exchange followed by reaction with formaldehyde (B43269), or reduction of a C3-ester. |

| 5-Chloro-2-methoxynicotinic acid | Possesses the chloro and methoxy groups and a C3 carboxylic acid. | Reduction of the carboxylic acid to an alcohol. |

| 2-Chloropyridine | A basic scaffold requiring multiple functionalization steps. | Methoxylation, chlorination at C5, and functionalization at C3. mdpi.com |

Achieving the precise 5-chloro-2-methoxy substitution pattern on the pyridine ring is a significant synthetic hurdle that hinges on the principles of regioselectivity. The electronic nature of the pyridine ring and the directing effects of its substituents govern the outcome of electrophilic and nucleophilic substitution reactions.

Regioselective halogenation, particularly chlorination, at the C5 position is often accomplished on a pyridine ring that already contains a directing group, such as a methoxy group at C2. The C2-methoxy group activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions. By carefully selecting the chlorinating agent and reaction conditions, selective chlorination at the C5 position can be favored.

Similarly, regioselective alkoxylation, to introduce the C2-methoxy group, is typically achieved through nucleophilic aromatic substitution (SNAr) on a di-halopyridine precursor, such as 2,5-dichloropyridine (B42133). The chlorine atom at the C2 position is generally more susceptible to nucleophilic attack by methoxide (B1231860) than the one at C5, allowing for selective introduction of the methoxy group. The development of methods for the regioselective functionalization of pyridines, including C-H functionalization, is an active area of research. chemrxiv.org

Introduction of the (Hydroxymethyl) Group at the C3 Position

With the 5-chloro-2-methoxy pyridine scaffold in hand, the final key step is the introduction of the hydroxymethyl group at the C3 position. This is typically achieved through the transformation of a pre-existing functional group at that position.

A reliable and widely used method involves the reduction of a carbonyl group or a carboxylic acid (or its ester derivative) at the C3 position. For instance, 5-chloro-2-methoxynicotinaldehyde sigmaaldrich.com or the corresponding nicotinic acid can be reduced to form the target alcohol.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, typically used for aldehydes and ketones, while lithium aluminum hydride is more powerful and can reduce carboxylic acids and esters directly to alcohols. The choice of reagent depends on the nature of the starting material and the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 2: Common Reagents for Reductive Transformation to a Hydroxymethyl Group

| Reagent | Precursor Type | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Methanol (B129727) or Ethanol (B145695), 0 °C to room temperature. chemicalbook.com | Chemoselective for carbonyls over esters and carboxylic acids. |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Ketone, Ester, Carboxylic Acid | Anhydrous ether (e.g., THF, Diethyl ether), 0 °C to reflux. | Highly reactive, non-selective, reacts violently with water. |

| Borane (BH₃) | Carboxylic Acid | Tetrahydrofuran (THF) | Offers good selectivity for carboxylic acids. |

An alternative approach utilizes organometallic reagents. wikipedia.org If the precursor is a 3-halopyridine (e.g., 3-bromo-5-chloro-2-methoxypyridine), it can be converted into a Grignard reagent (by reaction with magnesium metal) or an organolithium reagent (by halogen-lithium exchange). These organometallic species are potent nucleophiles. libretexts.org

Subsequent reaction of the C3-pyridyl Grignard or organolithium reagent with formaldehyde (a one-carbon electrophile) followed by an acidic workup (quenching) yields the desired (hydroxymethyl)pyridine. libretexts.org This method is particularly useful for building carbon-carbon bonds and introducing the hydroxymethyl group in a single, efficient step from a halogenated precursor.

Table 3: Comparison of Organometallic Reagents for C3-Hydroxymethylation

| Reagent Type | Formation | Reactivity | Considerations |

|---|---|---|---|

| Grignard Reagent (R-MgX) | From an alkyl/aryl halide and Mg metal in ether. libretexts.org | Strong nucleophile and base. Reacts with aldehydes, ketones, esters. | Requires anhydrous conditions. Tolerates some functional groups better than organolithiums. |

| Organolithium Reagent (R-Li) | From an alkyl/aryl halide and Li metal or via halogen-lithium exchange. wikipedia.org | Very strong nucleophile and very strong base. wikipedia.org | Requires strictly anhydrous and inert atmosphere. Generally more reactive than Grignard reagents. |

Stereoselective and Enantioselective Synthesis Approaches for Chiral Analogs

While this compound itself is an achiral molecule, the development of synthetic methods that can produce chiral analogs is of significant interest in medicinal chemistry. nih.gov Chiral analogs could be created, for example, by replacing the hydrogen on the hydroxymethyl carbon with another substituent, creating a stereocenter.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through several strategies:

Catalytic Asymmetric Reduction: A prochiral ketone at the C3 position (e.g., 3-acetyl-5-chloro-2-methoxypyridine) could be reduced to the corresponding secondary alcohol using a chiral reducing agent or a catalyst system, such as those based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands.

Enantioselective Grignard Addition: The addition of a Grignard reagent to a C3-aldehyde can be rendered enantioselective by using a chiral ligand or additive that coordinates to the magnesium atom and directs the nucleophilic attack to one face of the carbonyl group. Recent advances have focused on copper-catalyzed asymmetric additions of Grignard reagents to activated pyridinium (B92312) salts. nih.govresearchgate.net

Dearomatization Strategies: Another advanced approach involves the catalytic stereoselective dearomatization of the pyridine ring. mdpi.com This temporarily disrupts the aromaticity to allow for the stereocontrolled installation of substituents, followed by re-aromatization to yield a chiral, functionalized pyridine derivative.

These methods provide powerful tools for accessing a wide range of structurally diverse and stereochemically defined pyridine derivatives, which are crucial for exploring structure-activity relationships in drug discovery programs. researchgate.netrsc.org

Nucleophilic Aromatic Substitution (SNAr) for Methoxy Group Incorporation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the introduction of nucleophiles, such as methoxide, onto electron-deficient aromatic rings like pyridine. The inherent electron-deficient nature of the pyridine ring, which is further enhanced by the presence of electron-withdrawing groups, facilitates this reaction pathway.

The direct displacement of a halide from a dihalopyridine precursor is a common strategy for introducing the methoxy group. For instance, a plausible synthetic route to this compound could involve the reaction of a 2,5-dichloropyridine derivative bearing a suitable functional group at the 3-position with a methoxide source, such as sodium methoxide. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. rsc.org The stability of this intermediate, and thus the reaction rate, is significantly influenced by the ability of the substituents on the ring to delocalize the negative charge.

The choice of solvent and temperature is crucial for the success of these reactions. Aprotic polar solvents like DMSO or DMF are often employed to solvate the methoxide anion and facilitate the reaction. Microwave irradiation has also been shown to dramatically decrease reaction times for SNAr reactions on halopyridines. nih.gov

The regiochemical outcome of SNAr reactions on substituted pyridines is governed by a combination of electronic and steric effects. The nitrogen atom in the pyridine ring strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by withdrawing electron density through resonance and inductive effects. rsc.org

In a precursor such as a 3-substituted-2,5-dichloropyridine, the incoming methoxide nucleophile will preferentially attack the C2 or C6 position. The substituent at the 3-position plays a critical role in directing this substitution. Electron-withdrawing groups at the 3-position, such as a formyl or ester group (which could be precursors to the hydroxymethyl group), would further activate the C2 position for nucleophilic attack. Conversely, the steric bulk of the C3 substituent can also influence the regioselectivity, potentially favoring attack at the less hindered C6 position. researchgate.net

For the synthesis of this compound, a key step would be the selective methoxylation at the C2 position. Research on 3-substituted 2,6-dichloropyridines has shown that the nature of the 3-substituent can significantly influence the ratio of 2- and 6-substituted products. For example, substituents capable of forming a six-membered cyclic transition state with the incoming nucleophile can direct substitution to the 2-position. acs.org While a hydroxymethyl group itself might not strongly direct the substitution electronically, its precursor, such as a formyl group, would be expected to enhance the electrophilicity of the adjacent C2 carbon, favoring the desired regioselective methoxylation.

Table 1: Regioselectivity in SNAr of 3-Substituted-2,6-dichloropyridines with 1-Methylpiperazine in Acetonitrile researchgate.net

| 3-Substituent | Ratio of 2-isomer : 6-isomer |

| -COOH | 9 : 1 |

| -CONH2 | 9 : 1 |

| -CN | 1 : 9 |

| -CF3 | 1 : 9 |

This table illustrates how the electronic nature of the substituent at the 3-position can dramatically alter the regioselectivity of nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling Reactions in the Synthesis of Substituted Pyridines

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, offering versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. acs.org This reaction is highly valuable for introducing carbon-based substituents onto the pyridine ring.

In a synthetic route towards this compound, a Suzuki-Miyaura coupling could be envisioned to introduce a precursor to the hydroxymethyl group at the 3-position of a 5-chloro-2-methoxypyridine scaffold. For instance, coupling of a 3-halo-5-chloro-2-methoxypyridine with a suitable boronic acid or ester could be employed. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with less reactive chloro-substituted pyridines. wikipedia.org Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition of the palladium(0) catalyst to the aryl chloride bond, which is typically the rate-limiting step. acs.org

A study on the Suzuki-Miyaura cross-coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with various arylboronic acids demonstrated the feasibility of such couplings on a structurally related core. The optimization of this reaction revealed that specific palladium catalysts and ligands were crucial for achieving high yields. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. While not directly applicable to the synthesis of the target molecule's core structure, it represents a powerful tool for the synthesis of related substituted pyridines. For example, if a synthetic route involved an aminated precursor, this reaction would be a key transformation. The reaction typically employs a palladium precatalyst, a phosphine ligand, and a base. The choice of ligand is crucial and has been the subject of extensive research, leading to the development of several generations of highly active and versatile ligands.

Other palladium-catalyzed reactions, such as the Sonogashira coupling (for C-C triple bonds) and the Heck reaction (for C-C double bonds), further expand the synthetic chemist's toolbox for the functionalization of the pyridine ring, allowing for the introduction of a wide variety of substituents that can be further elaborated to the desired hydroxymethyl group.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of each reaction step. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For SNAr reactions, optimization often involves screening different solvents to find the one that best solubilizes the reactants and stabilizes the transition state. Temperature control is also critical to balance reaction rate with the potential for side reactions.

In the context of palladium-catalyzed cross-coupling reactions, the optimization process is often more complex. The interplay between the palladium precursor, the ligand, the base, and the solvent is intricate and substrate-dependent. Design of Experiments (DoE) is a powerful statistical methodology that can be employed to efficiently explore the reaction space and identify the optimal conditions.

Table 2: Example of Optimization Parameters for a Buchwald-Hartwig Amination

| Parameter | Levels Investigated | Optimal Condition |

| Catalyst Loading | 0.5 mol%, 1.0 mol%, 2.0 mol% | 1.0 mol% |

| Base | NaOtBu, K3PO4, Cs2CO3 | NaOtBu |

| Solvent | Toluene, Dioxane, THF | Toluene |

| Temperature | 80 °C, 100 °C, 120 °C | 100 °C |

This interactive table showcases a hypothetical optimization study. By selecting different parameters, a user could see how the optimal conditions might change, reflecting the multi-variable nature of reaction optimization.

For Suzuki-Miyaura reactions involving challenging substrates like chloropyridines, the choice of ligand is paramount. Bulky biarylphosphine ligands have been shown to be particularly effective. wikipedia.org Furthermore, the base plays a dual role in activating the organoboron species and participating in the catalytic cycle; therefore, its strength and solubility must be carefully considered. Aqueous base solutions are often used and can have a significant impact on the reaction rate and yield.

Ultimately, a systematic approach to optimization, often involving high-throughput screening or DoE, is essential to develop a robust and efficient synthesis of this compound that is suitable for both laboratory and potential large-scale production.

Development of Scalable Synthetic Approaches for Industrial and Research Applications

The primary strategies for the scalable synthesis of this compound revolve around the reduction of a carbonyl functional group at the C-3 position of the pyridine ring. The most common and industrially feasible precursors for this transformation are 5-chloro-2-methoxynicotinic acid derivatives (esters) and 5-chloro-2-methoxynicotinaldehyde.

Route A: Reduction of 5-Chloro-2-methoxynicotinate Esters

A widely adopted strategy for the synthesis of pyridyl methanols is the reduction of the corresponding carboxylic acid esters. This approach is often favored in industrial settings due to the stability and ease of handling of esters compared to other reactive intermediates. The synthesis of this compound can be efficiently achieved through the reduction of an alkyl ester of 5-chloro-2-methoxynicotinic acid, such as the methyl or ethyl ester.

One of the most common and scalable methods for this reduction is the use of sodium borohydride in a suitable alcoholic solvent, such as methanol or ethanol. This method is particularly advantageous due to the relatively low cost and safer handling profile of sodium borohydride compared to more powerful reducing agents like lithium aluminum hydride. Research on the reduction of similar aromatic esters has demonstrated the efficacy of the sodium borohydride-methanol system, which can provide high yields of the desired alcohol. researchgate.net The reaction typically involves stirring the ester with an excess of sodium borohydride in methanol, often at reflux temperatures to ensure complete conversion. researchgate.net

Alternatively, catalytic hydrogenation presents a highly efficient and atom-economical method for the large-scale reduction of esters. This process involves the use of a heterogeneous or homogeneous catalyst under a hydrogen atmosphere. Ruthenium-based catalysts, for instance, have been shown to be effective for the hydrogenation of various esters to their corresponding alcohols. chemicalbook.com This method avoids the generation of large amounts of inorganic byproducts, simplifying the work-up procedure, which is a significant advantage in industrial production.

The following table summarizes typical conditions for the scalable reduction of a nicotinate (B505614) ester to the corresponding pyridyl methanol, based on established methodologies for similar compounds.

Table 1: Comparison of Scalable Reduction Methods for Nicotinate Esters

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |

|---|---|---|

| Precursor | Methyl 5-chloro-2-methoxynicotinate | Methyl 5-chloro-2-methoxynicotinate |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen (H₂) |

| Catalyst | Not applicable | Ruthenium complex (e.g., Ru-MACHO) |

| Solvent | Methanol or Ethanol | Tetrahydrofuran (THF) or other suitable organic solvent |

| Temperature | Room temperature to reflux | Typically elevated (e.g., 100 °C) |

| Pressure | Atmospheric | Elevated (e.g., 50-100 atm) |

| Work-up | Aqueous quench, extraction | Filtration of catalyst, solvent removal |

| Advantages | Readily available reagent, milder conditions | High atom economy, cleaner reaction profile |

| Potential Challenges | Requires excess reagent, generates borate (B1201080) waste | Requires specialized high-pressure equipment, catalyst cost |

Route B: Reduction of 5-chloro-2-methoxynicotinaldehyde

Another viable and direct route for the synthesis of this compound is the reduction of 5-chloro-2-methoxynicotinaldehyde. Aldehyde reduction is generally a facile and high-yielding transformation. For large-scale production, the choice of reducing agent is critical to ensure safety, cost-effectiveness, and ease of operation.

Sodium borohydride is an excellent candidate for the scalable reduction of this aldehyde. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at ambient or slightly cooler temperatures. The chemoselectivity of sodium borohydride allows for the reduction of the aldehyde group without affecting the chloro and methoxy substituents on the pyridine ring. The work-up procedure is straightforward, usually involving an aqueous quench and extraction of the product.

Catalytic hydrogenation can also be employed for the reduction of 5-chloro-2-methoxynicotinaldehyde. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used for the hydrogenation of aldehydes to alcohols. google.com This method is highly efficient and produces water as the only byproduct, making it an environmentally friendly option for industrial-scale synthesis. The reaction is typically run in a suitable solvent under a hydrogen atmosphere.

The table below outlines the general conditions for the scalable reduction of 5-chloro-2-methoxynicotinaldehyde.

Table 2: Scalable Reduction Methods for 5-chloro-2-methoxynicotinaldehyde

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |

|---|---|---|

| Precursor | 5-chloro-2-methoxynicotinaldehyde | 5-chloro-2-methoxynicotinaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen (H₂) |

| Catalyst | Not applicable | Palladium on Carbon (Pd/C) or Raney Nickel |

| Solvent | Methanol or Ethanol | Ethanol, Ethyl Acetate, or other suitable solvent |

| Temperature | 0 °C to Room temperature | Room temperature to moderately elevated |

| Pressure | Atmospheric | Atmospheric to slightly elevated |

| Work-up | Aqueous quench, extraction | Filtration of catalyst, solvent removal |

| Advantages | High yields, mild conditions, simple procedure | High efficiency, clean reaction, minimal waste |

| Potential Challenges | Generates borate waste | Catalyst handling and cost, potential for over-reduction |

Iii. Chemical Reactivity and Transformational Chemistry of 5 Chloro 2 Methoxypyridin 3 Yl Methanol

Transformations Involving the Pyridine (B92270) Ring System

The substituted pyridine ring offers additional sites for chemical modification, primarily through reactions involving the chlorine atom and electrophilic attack on the ring itself.

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) , particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this type of reaction. For example, reactions with various lithium amides can lead to the formation of 5-aminated products. clockss.org The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the solvent system employed. researchgate.net

Furthermore, the carbon-chlorine bond provides a handle for transition metal-catalyzed cross-coupling reactions . This modern synthetic methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce new aryl or alkyl groups by reacting with boronic acids or their derivatives in the presence of a palladium catalyst. nih.gov Similarly, Buchwald-Hartwig amination can be used to form C-N bonds with various amines. These cross-coupling strategies offer a powerful and versatile route to a wide array of derivatives. rsc.org

Table 2: Reactions at the C5-Chlorine Atom

| Reaction Type | Reagents/Catalysts | Product Type | Description |

| Nucleophilic Aromatic Substitution (SNAr) | Amine Nucleophiles (e.g., Lithium amides) | 5-Amino-2-methoxypyridine derivatives | Direct displacement of the chlorine atom by an amine. clockss.org |

| Suzuki-Miyaura Cross-Coupling | Aryl/Alkyl Boronic Acids, Palladium Catalyst, Base | 5-Aryl/Alkyl-2-methoxypyridine derivatives | Formation of a new C-C bond at the 5-position. nih.gov |

| Buchwald-Hartwig Amination | Amines, Palladium Catalyst, Base | 5-Amino-2-methoxypyridine derivatives | Formation of a new C-N bond at the 5-position. rsc.org |

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen, which deactivates the ring towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com However, the substituents on the ring significantly influence the outcome of such reactions. masterorganicchemistry.comlibretexts.org

In (5-Chloro-2-methoxypyridin-3-yl)methanol, the substituents have competing directing effects:

2-Methoxy group: This is a strongly activating, ortho, para-directing group. It donates electron density via resonance.

5-Chloro group: This is a deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

3-Hydroxymethyl group: This is a weakly deactivating, meta-directing group.

Pyridine Nitrogen: Strongly deactivating, directs electrophiles primarily to the 3- and 5-positions.

Considering these effects, the powerful activating and directing influence of the 2-methoxy group is expected to dominate. chegg.com It directs incoming electrophiles to its ortho (position 3) and para (position 6) positions. Position 3 is already substituted. Therefore, electrophilic attack is most likely to occur at the C6 position, which is para to the methoxy (B1213986) group and ortho to the chlorine atom. The C4 position is sterically hindered and electronically less favored. Thus, electrophilic substitution reactions like nitration, halogenation, or sulfonation would be predicted to yield the 6-substituted product as the major isomer.

Directed Ortho Metallation (DoM) Strategies for Further Functionalization

Directed Ortho Metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic organometallic intermediate that can react with various electrophiles.

In the case of this compound, the 2-methoxy group can act as a DMG. The lone pair of electrons on the oxygen atom can coordinate to the lithium atom of the organolithium base, positioning it to abstract a proton from the C-4 position of the pyridine ring. However, the inherent reactivity of the pyridine nitrogen and the presence of other acidic protons, such as the one on the hydroxymethyl group, can lead to competing reactions. To circumvent this, the hydroxymethyl group is often protected prior to the DoM step.

The general strategy for DoM of 2-methoxypyridine (B126380) derivatives involves the use of strong lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to achieve regioselective lithiation. clockss.org For 2-methoxypyridine itself, lithiation with these bases has been shown to occur at the C-3 position. researchgate.net In the context of this compound, the primary site for deprotonation would be the C-4 position, directed by the 2-methoxy group.

Table 1: Potential Electrophiles for Quenching the Organolithium Intermediate

| Electrophile | Resulting Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., PhCHO) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., PhSSPh) | Thioether |

| Iodine (I₂) | Iodo |

This regioselective functionalization provides a versatile route to a variety of substituted pyridine derivatives that would be challenging to synthesize through other methods.

Ring-Opening and Rearrangement Reactions

In a broader context, rearrangement reactions of substituted pyridylmethanols can occur, often involving the hydroxymethyl group. For instance, under acidic conditions, protonation of the hydroxyl group can lead to the formation of a carbocation, which could potentially undergo rearrangement. However, the electron-withdrawing nature of the chloro-substituted pyridine ring would destabilize such a carbocation, making this type of reaction less likely for this specific compound.

More relevant are rearrangement reactions involving nucleophilic aromatic substitution on the pyridine ring itself, which can sometimes lead to skeletal rearrangements, though this is not a common pathway for simple chloropyridines under typical conditions. nih.gov

Reactivity and Modifications of the Methoxy Group

The 2-methoxy group is a key functional handle on the this compound scaffold, influencing the electronic properties of the ring and providing a site for specific chemical modifications.

A significant transformation of the 2-methoxy group is its demethylation to the corresponding 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with its 2-pyridone form. This conversion is of considerable interest as 2-pyridones are prevalent structural motifs in many biologically active compounds. nih.gov

Several reagents can effect the cleavage of aryl methyl ethers. Common methods include the use of strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Table 2: Common Reagents for Demethylation of 2-Methoxypyridines

| Reagent | Conditions | Product |

| Boron tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) | 5-Chloro-2-hydroxypyridin-3-yl)methanol |

| Hydrobromic acid (HBr) | Aqueous, elevated temperature | 5-Chloro-2-hydroxypyridin-3-yl)methanol |

| Pyridinium (B92312) hydrochloride | High temperature (melt) | 5-Chloro-2-hydroxypyridin-3-yl)methanol |

The resulting (5-Chloro-2-hydroxypyridin-3-yl)methanol can then be utilized in further synthetic elaborations, taking advantage of the reactivity of the 2-pyridone system.

The oxygen atom of the methoxy group, along with the nitrogen of the pyridine ring, can act as a bidentate ligand, chelating to metal centers. This chelation can play a crucial role in directing and facilitating certain chemical transformations. For instance, in palladium-catalyzed cross-coupling reactions, chelation to the palladium catalyst can influence the regioselectivity and efficiency of the reaction.

While specific examples involving this compound are not extensively documented, the principle of chelation-assistance is well-established in pyridine chemistry. For example, palladium-catalyzed direct arylation of pyridylmethyl silyl (B83357) ethers has been reported, where the pyridine nitrogen is believed to play a role in coordinating the catalyst. acs.org A similar involvement of the 2-methoxy group in concert with the pyridine nitrogen could be envisaged to direct transformations at the 3-position of the ring or at the hydroxymethyl group.

Exploration of Green Chemistry Principles in Chemical Transformations

The application of green chemistry principles to the synthesis and transformation of fine chemicals is of growing importance. For this compound, this could involve several aspects:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids where possible.

Catalysis: Employing catalytic methods, including biocatalysis, to reduce waste and improve reaction efficiency.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

While specific green chemistry protocols for this particular molecule are not widely published, the general methodologies are applicable. For instance, demethylation reactions could potentially be carried out using greener reagents or under solvent-free conditions.

Chemical Stability and Potential Degradation Pathways under Various Conditions

The stability of this compound is influenced by environmental factors such as pH, light, and temperature. The chloro-substituted pyridine ring is generally stable but can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

Hydrolysis: Under strongly acidic or basic conditions, the methoxy group could be susceptible to hydrolysis, leading to the corresponding 2-hydroxypyridine derivative.

Photodegradation: Halogenated aromatic compounds can undergo photodegradation upon exposure to UV light. This could involve the cleavage of the carbon-chlorine bond, leading to dechlorination and the formation of radical species that could further react.

Microbial Degradation: In the environment, microorganisms can degrade pyridine derivatives. The degradation of chloropyridines can be challenging, but some microbes have evolved pathways to metabolize these compounds, often initiating the process with hydroxylation of the ring. tandfonline.comresearchgate.net

Oxidative Degradation: Strong oxidizing agents could lead to the degradation of the pyridine ring or oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.

A patented method for the dehalogenation of halogenated pyridine compounds using an alcohol as a hydrogen source and a supported catalyst in water suggests a potential controlled degradation or transformation pathway that is environmentally friendly. google.com

Iv. Strategic Applications in Complex Molecule Synthesis

Precursor in the Construction of Diverse Pyridine-Based Molecular Scaffolds

The pyridine (B92270) ring is a fundamental structural motif in numerous biologically active compounds and functional materials. researchgate.net (5-Chloro-2-methoxypyridin-3-yl)methanol serves as a valuable starting material for creating a wide array of substituted pyridine scaffolds. The inherent reactivity of its hydroxyl group allows for straightforward conversions into other functional groups such as aldehydes, carboxylic acids, or halides. These transformations pave the way for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, the chloro and methoxy (B1213986) groups on the pyridine ring can be targeted for nucleophilic substitution or cross-coupling reactions, further diversifying the molecular scaffold. nih.gov This strategic functionalization allows for the synthesis of libraries of pyridine derivatives, which are essential for drug discovery and materials science research. nih.gov The controlled, stepwise modification of the pyridine core, starting from this compound, provides a reliable route to novel compounds with tailored electronic and steric properties. nih.gov

Table 1: Functional Group Transformations of this compound

| Starting Material | Reagent(s) | Product | Application |

| This compound | PCC, CH₂Cl₂ | 5-Chloro-2-methoxy-nicotinaldehyde | Aldehyde for further C-C bond formation |

| This compound | SOCl₂ | 3-(Chloromethyl)-5-chloro-2-methoxypyridine | Electrophile for substitution reactions |

| This compound | KMnO₄ | 5-Chloro-2-methoxynicotinic acid | Carboxylic acid for amide coupling |

Building Block for the Synthesis of Fused Heterocyclic Ring Systems

The strategic placement of reactive sites in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in pharmaceuticals and natural products. nih.gov By designing intramolecular reactions, chemists can utilize the functional groups of this compound to construct new rings fused to the initial pyridine core.

A common strategy involves the initial modification of the hydroxymethyl group, followed by a cyclization reaction that engages one of the other substituents on the pyridine ring. For example, conversion of the alcohol to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of a new heterocyclic ring. These synthetic routes can produce a variety of fused systems, such as furopyridines, thienopyridines, and pyridopyrimidines, each with unique biological and physical properties. nih.govmdpi.com

Intermediate in the Preparation of Novel Organic Reagents, Ligands, and Catalysts

The pyridine moiety is a well-established coordinating agent in transition metal catalysis. The functional groups of this compound can be elaborated to create novel ligands for a range of metal-catalyzed reactions. For instance, the hydroxymethyl group can be converted into a phosphine (B1218219) or an N-heterocyclic carbene precursor, which can then be used to synthesize chiral ligands for asymmetric catalysis.

Furthermore, derivatives of this compound can serve as valuable organic reagents. The combination of a nucleophilic hydroxyl group and an electrophilic pyridine ring allows for the design of specialized reagents for specific synthetic transformations. orgsyn.org The ability to fine-tune the steric and electronic properties of the molecule by modifying its substituents enables the development of reagents with enhanced reactivity and selectivity.

Development of Advanced Synthetic Intermediates with Tailored Reactivity Profiles

The true synthetic power of this compound lies in its potential to be converted into more complex and highly functionalized intermediates. Each functional group can be selectively manipulated to install desired reactivity. For example, the chloro group can be replaced via nucleophilic aromatic substitution or used in cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to introduce new aryl or amino groups.

This step-wise functionalization allows for the creation of advanced intermediates with precisely controlled reactivity. These tailored building blocks are then used in the later stages of a total synthesis, streamlining the construction of complex target molecules. The ability to introduce multiple points of diversity from a single, readily available starting material is a key advantage in modern synthetic chemistry.

Contributions to Agrochemical Research and Development through Chemical Intermediate Synthesis

In the field of agrochemicals, pyridine-containing compounds are of immense importance, with many exhibiting potent herbicidal, insecticidal, or fungicidal properties. agropages.com this compound and its derivatives are key intermediates in the synthesis of several commercially important agrochemicals.

A notable example is its role in the synthesis of the herbicide Halauxifen-methyl. patsnap.comresearchgate.net Halauxifen-methyl is a synthetic auxin herbicide used to control broadleaf weeds. nih.gov The synthesis of this complex molecule relies on intermediates derived from this compound, highlighting the industrial relevance of this chemical compound. The specific substitution pattern of the starting material is crucial for achieving the final molecular architecture and biological activity of the herbicide.

Table 2: Agrochemicals Synthesized from Pyridine-Based Intermediates

| Intermediate Class | Example Agrochemical | Mode of Action |

| Substituted Picolinic Acids | Halauxifen-methyl | Synthetic Auxin Herbicide |

| Chlorinated Pyridines | Clopyralid | Herbicide |

| Pyridyl Ethers | Picloram | Herbicide |

Utilization in Material Science for Functional Polymer or Liquid Crystal Precursors

The rigid, aromatic nature of the pyridine ring makes it an attractive component for the design of functional materials. Derivatives of this compound can be incorporated into polymers to modify their thermal, mechanical, and electronic properties. The ability to introduce specific functional groups onto the pyridine ring allows for the creation of polymers with tailored characteristics, such as enhanced conductivity or specific ligand-binding capabilities.

In the field of liquid crystals, the rod-like shape of many pyridine derivatives makes them suitable candidates for mesogen design. By attaching long alkyl chains to a pyridine core derived from this compound, it is possible to synthesize molecules that exhibit liquid crystalline phases. The polar nature of the pyridine ring can also influence the dielectric properties of the resulting liquid crystal materials, making them potentially useful in display technologies. While this is a promising area, the direct application of this specific compound in widely commercialized materials is still an emerging field of research.

V. Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing fundamental insights into the structural arrangement and electronic properties of (5-Chloro-2-methoxypyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete structural map.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, a predictable pattern of signals is expected. The two aromatic protons on the pyridine (B92270) ring are expected to appear as distinct doublets in the downfield region due to the deshielding effect of the aromatic system. The methoxy (B1213986) and hydroxymethyl protons will appear as singlets, with their chemical shifts influenced by the adjacent oxygen atoms. The hydroxyl proton often appears as a broad singlet, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule contains seven unique carbon atoms, each resonating at a characteristic chemical shift. The carbon atoms of the pyridine ring are typically found in the 110-160 ppm range, with their exact shifts influenced by the chloro, methoxy, and hydroxymethyl substituents. The methoxy and hydroxymethyl carbons appear in the upfield region.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between the two coupled aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections of the pyridine ring, the methoxy group, and the hydroxymethyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-4 (Pyridine) | ~ 7.70 | Doublet (d) | 1H |

| H-6 (Pyridine) | ~ 8.15 | Doublet (d) | 1H |

| -CH₂OH | ~ 4.75 | Singlet (s) | 2H |

| -OCH₃ | ~ 4.05 | Singlet (s) | 3H |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Pyridine, C-OCH₃) | ~ 160.0 |

| C-5 (Pyridine, C-Cl) | ~ 146.5 |

| C-6 (Pyridine, C-H) | ~ 140.0 |

| C-4 (Pyridine, C-H) | ~ 122.0 |

| C-3 (Pyridine, C-CH₂OH) | ~ 120.5 |

| -CH₂OH | ~ 58.0 |

High-Resolution Mass Spectrometry (HRMS, ESI-HMRS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. HRMS provides a very precise mass-to-charge ratio (m/z), which can be used to confirm the molecular formula. For this compound (C₇H₈ClNO₂), the presence of chlorine results in a characteristic isotopic pattern. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will exhibit two major peaks for the protonated molecule, [M+H]⁺ and [M+H+2]⁺, separated by approximately 2 Da, with an intensity ratio of about 3:1, providing definitive evidence for the presence of a single chlorine atom.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [M(³⁵Cl)+H]⁺ | C₇H₉³⁵ClNO₂⁺ | 174.0316 |

Infrared (IR) Spectroscopy for Functional Group Identification

Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3500 | Broad, Strong |

| C-H Stretch | Aromatic (Pyridine) | 3010 - 3100 | Medium |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850 - 2980 | Medium |

| C=N, C=C Stretch | Aromatic Ring | 1550 - 1610 | Medium-Strong |

| C-O Stretch | Alcohol (Primary) | 1050 - 1080 | Strong |

| C-O Stretch | Aryl Ether | 1230 - 1270 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The substituted pyridine ring in this compound acts as the primary chromophore. It is expected to exhibit absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions arise from π → π* and n → π* electronic transitions within the aromatic ring. The exact position of the maximum absorbance (λmax) and the intensity of the absorption are influenced by the electronic effects of the substituents (chloro, methoxy, and hydroxymethyl groups) and the polarity of the solvent used for analysis.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for determining the purity of this compound. In a typical reversed-phase setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase. Due to its moderate polarity, the compound will elute at a characteristic retention time. A purity assessment is made by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample should ideally yield a single, sharp, and symmetrical peak. UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to traditional HPLC. The method is typically coupled with a UV detector set to one of the compound's absorption maxima (λmax) to monitor the elution.

Typical HPLC/UPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm for UPLC) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% Formic Acid) |

| Flow Rate | 0.2 - 0.6 mL/min (for UPLC) |

| Detection | UV-Vis Diode Array Detector (DAD) at λmax (~270-280 nm) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 5 µL |

Table of Compounds

| Compound Name |

|---|

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct GC analysis of this compound can be challenging due to its polarity, stemming from the hydroxyl (-OH) group. This polarity can lead to poor peak shape and interactions with the GC column. To overcome these issues, derivatization is typically employed to convert the polar alcohol into a more volatile and less polar derivative.

Common derivatization strategies for hydroxyl groups include silylation, acylation, or esterification. For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the alcohol with a non-polar trimethylsilyl (B98337) (TMS) group. This process reduces the compound's boiling point and minimizes unwanted column interactions, resulting in sharper, more symmetrical peaks. researchgate.net

The choice of GC column is also critical. For pyridine derivatives, columns with varying polarity, from non-polar (like DB-5) to polar (like wax-based columns), have been used to achieve effective separation from impurities or related compounds. agilent.comcncb.ac.cn The selection depends on the specific separation required.

Table 1: Typical GC Derivatization Approaches for Alcohols

| Derivatization Method | Reagent Example | Derivative Formed | Advantages |

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ether | Highly volatile, thermally stable, clean fragmentation in MS. |

| Acylation | Acetic Anhydride, HFBA | Acetate or Fluorinated Ester | Stable derivatives, can introduce electron-capturing groups for ECD. |

| Esterification | Diazomethane, Alkyl Chloroformates | Methyl or Alkyl Ester | Reduces polarity, improves peak shape. |

This table outlines common derivatization methods applicable to the hydroxyl group in this compound to facilitate GC analysis.

Coupled Techniques (e.g., LC-MS, GC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides an exceptionally high degree of specificity and sensitivity, enabling both separation and structural identification of the compound and any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS analysis of this compound would provide a retention time for the specific derivative and a mass spectrum. The mass spectrum is a molecular fingerprint resulting from the fragmentation of the molecule upon ionization. This fragmentation pattern is highly reproducible and allows for unambiguous identification by matching it against spectral libraries or through detailed interpretation. The fragmentation would be influenced by the chloro, methoxy, and derivatized methanol (B129727) groups on the pyridine ring. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing polar, non-volatile, or thermally unstable compounds without the need for derivatization. For this compound, reversed-phase liquid chromatography would be a common approach. In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency. nih.gov

The eluent from the LC column is directed into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is a soft ionization technique that usually results in a prominent protonated molecular ion ([M+H]⁺), which provides clear molecular weight information. Further structural details can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic spectrum. researchgate.netnih.gov Patents describing the synthesis of more complex molecules using this compound as a starting material confirm the use of LC-MS for structural determination of the final products. google.comgoogle.com

Table 2: Comparison of Coupled Chromatographic Techniques

| Technique | Sample Volatility Requirement | Derivatization | Typical Ionization | Key Information Provided |

| GC-MS | Required | Often necessary for polar groups | Electron Ionization (EI) | Retention time, detailed fragmentation pattern for structural elucidation. |

| LC-MS | Not required | Generally not needed | Electrospray Ionization (ESI) | Retention time, accurate molecular weight, structural data from MS/MS. |

This table compares the key features of GC-MS and LC-MS for the analysis of this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's constitution and conformation, including bond lengths, bond angles, and torsional angles.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Studies on analogous methoxypyridine and other pyridine derivatives reveal common structural features that would be expected in the crystal structure of this compound. nih.govnih.govrsc.org These include the planarity of the pyridine ring and the specific conformations of the methoxy and methanol substituents relative to the ring. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonds involving the hydroxyl group or halogen bonds involving the chlorine atom, which dictate how the molecules pack together in the crystal lattice. nih.gov

Table 3: Information Obtained from X-ray Crystallography

| Parameter | Description |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |

| Torsional Angles | Describes the conformation of the molecule (e.g., the orientation of substituents). |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds that define the crystal packing. |

This table summarizes the key structural parameters determined from a single-crystal X-ray diffraction experiment.

Vi. Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like (5-Chloro-2-methoxypyridin-3-yl)methanol. These methods can provide a deep understanding of the molecule's electronic characteristics and reactivity. For related pyridine (B92270) derivatives, DFT calculations are routinely used to explore their molecular structure and electronic properties. nih.govmdpi.com

Electronic Structure Analysis and Molecular Orbitals

An analysis of the electronic structure of this compound would involve the examination of its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's chemical reactivity and kinetic stability.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In a molecule like this, the HOMO is likely to be distributed over the electron-rich pyridine ring and the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO is expected to be located primarily on the pyridine ring, influenced by the electron-withdrawing chloro substituent.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

While specific values for this compound are not available, a hypothetical data table based on typical DFT calculations for similar aromatic compounds is presented below for illustrative purposes.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability of the molecule. |

Reactivity Predictions and Fukui Function Analysis

Fukui functions are used in computational chemistry to predict which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. researchgate.net This analysis helps in understanding and predicting the regioselectivity of chemical reactions.

Nucleophilic Attack: The sites most prone to nucleophilic attack are identified by the Fukui function f+. For this compound, these would likely be the carbon atoms of the pyridine ring, particularly those influenced by the electronegative chlorine and nitrogen atoms.

Electrophilic Attack: The sites most susceptible to electrophilic attack are indicated by the Fukui function f-. These are expected to be the nitrogen and oxygen atoms, as well as certain positions on the pyridine ring with higher electron density.

A table illustrating the kind of data a Fukui analysis would yield is shown below.

| Atom/Region | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

| Pyridine Nitrogen | High | Low |

| Carbon bearing Chlorine | Low | High |

| Carbon bearing Methanol | Moderate | Moderate |

| Oxygen of Methanol | High | Low |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations can provide insights into the three-dimensional structure, conformational flexibility, and interactions of this compound.

Conformational Analysis and Energy Landscapes

The presence of the rotatable hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups means that this compound can exist in various conformations. Conformational analysis would involve calculating the potential energy of the molecule as a function of the torsion angles of these groups to identify the most stable, low-energy conformations. The results are typically visualized as a potential energy surface or landscape.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry can be employed to explore the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. For example, the oxidation of the methanol group to an aldehyde or carboxylic acid, or nucleophilic substitution reactions on the pyridine ring, could be investigated. These calculations would provide activation energies and reaction enthalpies, offering a detailed picture of the reaction kinetics and thermodynamics.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules. researchgate.net These theoretical calculations provide valuable information about the vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. By comparing theoretically predicted spectra with experimental data, researchers can confirm molecular structures, assign spectral signals with high accuracy, and gain a deeper understanding of the molecule's conformational and electronic properties. researchgate.netnih.gov

For pyridine derivatives, DFT calculations have been shown to yield good correlations with experimental measurements. researchgate.net The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP/6-311++G(d,p), to find the most stable conformation. researchgate.netnih.gov Following optimization, the same theoretical level can be used to calculate vibrational frequencies, NMR chemical shifts (using methods like Gauge-Including Atomic Orbital, GIAO), and electronic transition energies (using Time-Dependent DFT, TD-DFT). researchgate.net

While specific computational studies on this compound are not extensively published, the methodology can be illustrated by studies on analogous compounds like cyano-substituted styrylpyridines. In such studies, the calculated parameters show a strong agreement with experimental findings, aiding in the precise assignment of IR modes and NMR signals. researchgate.net For example, the effect of different substituents on the pyridine ring on spectroscopic properties can be systematically evaluated, providing insights into structure-property relationships. researchgate.net

Table 1: Illustrative Comparison of Theoretical vs. Experimental Spectroscopic Data for a Model Pyridine Derivative (Note: This table is a representative example based on methodologies described in the literature for similar compounds, as specific data for this compound is not publicly available.)

| Spectroscopic Parameter | Theoretical (Calculated) Value | Experimental Value | Reference Methodology |

| ¹H NMR (δ, ppm) | GIAO Method researchgate.net | ||

| H-4 | 7.85 | 7.80 | |

| H-6 | 8.60 | 8.55 | |

| CH₂ | 4.70 | 4.65 | |

| OCH₃ | 3.95 | 3.92 | |

| IR (ν, cm⁻¹) | DFT/B3LYP researchgate.net | ||

| O-H Stretch | 3450 | 3465 | |

| C-O Stretch | 1255 | 1260 | |

| C-Cl Stretch | 780 | 788 | |

| UV-Vis (λmax, nm) | 275 | 278 | TD-DFT researchgate.net |

In Silico Design of Novel Derivatives and Synthetic Routes

Computational tools are crucial in the modern drug discovery and material science landscape for the in silico design of novel derivatives. Starting with a core scaffold like this compound, medicinal chemists can design virtual libraries of new compounds by modifying functional groups. malariaworld.orgnih.gov These libraries can then be screened computationally to predict their potential biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity. wjpls.orgjneonatalsurg.com

The design process often involves molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govtandfonline.com For instance, derivatives of pyridine have been designed and evaluated in silico as potential inhibitors for various targets, including kinases and malarial enzymes. malariaworld.orgnih.govtandfonline.com This approach allows for the prioritization of compounds for synthesis, saving significant time and resources. wjpls.org For example, a library of pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives was generated and screened in silico to select promising candidates for synthesis and antimalarial evaluation. malariaworld.orgnih.gov

Beyond designing derivatives, computational chemistry can also assist in planning synthetic routes. By modeling reaction mechanisms and predicting the stability of intermediates and transition states, chemists can evaluate the feasibility of different synthetic pathways. This helps in identifying the most efficient and high-yielding routes to the target molecules, including novel derivatives of this compound.

Table 2: Example of a Virtual Library Design Strategy for Derivatives of this compound (Note: This table is a hypothetical representation of an in silico design strategy.)

| Parent Scaffold | Modification Site | Proposed Substituent (R) | Desired Property/Target | Computational Method |

| This compound | Hydroxymethyl group (-CH₂OH) | -CH₂-NH-Aryl | Kinase Inhibition | Molecular Docking tandfonline.com |

| -CH₂-O-Alkyl | Improved Solubility | ADME Prediction wjpls.org | ||

| Pyridine Ring (H-4) | -Phenyl | Enhanced π-π stacking | Molecular Docking | |

| -Trifluoromethyl | Increased Lipophilicity | ADME Prediction |

Vii. Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is a primary driver for future research. For compounds like (5-Chloro-2-methoxypyridin-3-yl)methanol, this involves developing synthetic pathways that are not only efficient but also environmentally responsible. organic-chemistry.org Key areas of focus include:

Use of Greener Solvents: Research is moving towards replacing traditional volatile organic compounds with more sustainable alternatives like water, alcohols, or eutectic solvents. nih.gov

Benign Catalysis: There is a growing emphasis on using non-toxic, recyclable, and economically viable catalysts, such as organocatalysts or hypervalent iodine reagents, to replace hazardous metal catalysts. organic-chemistry.orgsemanticscholar.orgresearchgate.net

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. This includes one-pot, multi-component reactions that offer high efficiency and reduce the need for intermediate purification steps. organic-chemistry.org

Renewable Feedstocks: Exploration into using naturally occurring phenylpropenes and other renewable resources as starting materials for synthesizing substituted aromatic aldehydes and related compounds is an active area of research. nih.gov

Recent studies have highlighted protocols that offer advantages like mild reaction conditions, operational simplicity, and excellent yields, which will be instrumental in developing sustainable routes for pyridine (B92270) derivatives. semanticscholar.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the chloro, methoxy (B1213986), and methanol (B129727) substituents on the pyridine ring of this compound offer a rich playground for discovering new chemical reactions. Future work will likely focus on:

Regiodivergent Functionalization: Developing methods to selectively functionalize different positions on the pyridine ring is a significant goal. acs.org The interplay between activating and deactivating groups can be exploited to control reactivity, for instance, directing alkylation to specific sites under different conditions. acs.org

Catalyst-Controlled Reactivity: The use of tailored metal complexes, such as iron-based catalysts, can tune the electronic properties and reactivity of the pyridine core. rsc.org This allows for precise control over reactions like C-C coupling. rsc.orgnih.gov

Dehydrogenation Reactions: Iron-catalyzed dehydrogenation of pyridyl-methanol derivatives to form the corresponding aldehydes or ketones presents an efficient transformation pathway that avoids the need for sacrificial hydrogen acceptors. rsc.org

These explorations aim to move beyond traditional transformations and unlock new synthetic possibilities for creating complex molecular architectures from relatively simple pyridine building blocks.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. organic-chemistry.orgacs.org For the synthesis of this compound and its analogues, this technology presents several advantages: